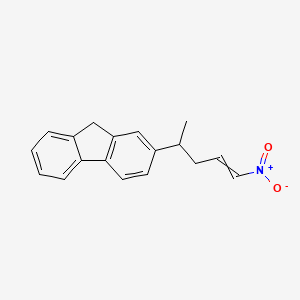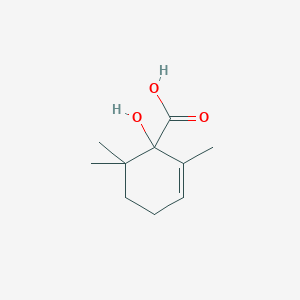
5-Methyl-7-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-7-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by the presence of a methyl group at the 5th position and a 4-nitrophenyl group at the 7th position on the tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthalene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where a naphthalene derivative is alkylated using a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The nitro group can be introduced via nitration of the aromatic ring using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are typically carried out in continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Methyl-7-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-7-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-7-phenyl-1,2,3,4-tetrahydronaphthalene: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
7-(4-Nitrophenyl)-1,2,3,4-tetrahydronaphthalene: Lacks the methyl group, which may affect its steric and electronic properties.
Uniqueness
5-Methyl-7-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical and biological properties. The combination of these substituents allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
918875-56-6 |
|---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
5-methyl-7-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C17H17NO2/c1-12-10-15(11-14-4-2-3-5-17(12)14)13-6-8-16(9-7-13)18(19)20/h6-11H,2-5H2,1H3 |
InChI Key |
ANJOKCXXEHTSDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1CCCC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2',4'-Dichloro-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14189962.png)





![N-[6-(Dimethylamino)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine](/img/structure/B14189983.png)
![(6R)-6-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14189990.png)


![4-[5-(Bromomethyl)-4,5-dihydro-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14190017.png)


